Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-
Description
Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel- is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C16H30N4O4 |
|---|---|
Molecular Weight |
342.43 g/mol |
IUPAC Name |
methyl (1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H30N4O4/c1-5-10(6-2)14(20-9(3)21)13-12(18-8-19-17)7-11(15(13)22)16(23)24-4/h8,10-15,22H,5-7,17H2,1-4H3,(H,18,19)(H,20,21)/t11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
UOJVQKGCYUPQSB-FQKPHLNHSA-N |
Isomeric SMILES |
CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)OC)N=CNN)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)N=CNN)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentanecarboxylic acid core, followed by the introduction of the acetylamino and aminoiminomethyl groups. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-, methyl ester: A related compound with a similar core structure but different functional groups.
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester: Another similar compound with variations in the substituent groups.
Uniqueness
Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
